1-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a complex organic compound characterized by its unique structural features, including a benzodiazole ring, a dimethylphenoxy group, and a propanol moiety. The compound's IUPAC name reflects its intricate architecture, indicating potential for diverse chemical interactions and biological activities. Its molecular formula is with a molecular weight of approximately 338.4 g/mol.
This compound can be synthesized from readily available precursors through various chemical reactions. It has been studied for its potential pharmacological properties, particularly in neuropharmacology and oncology.
1-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol belongs to the class of benzodiazoles, which are heterocyclic aromatic compounds known for their biological activity. The presence of the dimethylphenoxy group enhances the compound's lipophilicity, influencing its pharmacokinetic properties.
The synthesis of 1-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol typically involves several key steps:
Careful control of reaction conditions—such as temperature, solvent choice, and catalysts—is essential to optimize yield and purity during synthesis. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 1-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol can be represented using various structural formulas:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 338.4 g/mol |
IUPAC Name | 1-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol |
InChI | InChI=1S/C21H26N2O2/c1-4-20(24)21... |
InChI Key | VIOPWJMWJCJPCU-UHFFFAOYSA-N |
Canonical SMILES | CCC(C1=NC2=CC=CC=C2N1CCCOC3=CC(=C(C=C3)C)C)O |
These details highlight the compound's complex architecture and potential for various interactions within biological systems.
The compound can undergo several types of chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for 1-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol involves its interaction with specific molecular targets within biological systems. The benzodiazole ring is known to engage with various enzymes and receptors, modulating their activity. The dimethylphenoxy group enhances binding affinity and specificity towards these targets. This suggests that the compound may influence neurotransmitter systems or cellular signaling pathways, making it a candidate for therapeutic applications in areas such as neuropharmacology and oncology.
The physical properties of 1-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol include:
Key chemical properties include:
These properties are crucial for understanding how the compound behaves in biological systems and its potential applications in pharmaceuticals.
The applications of 1-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol are diverse:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: